10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione
Overview
Description
10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione is a complex organic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core with a 4-chlorophenyl and a nitro group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-b]quinolines, including 10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione, can be achieved through multicomponent reactions. One common method involves the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . This method is notable for its high yields, short reaction times, and compliance with green chemistry protocols.
Industrial Production Methods
Industrial production of pyrimido[4,5-b]quinolines often utilizes similar multicomponent reactions, with a focus on scalability and cost-effectiveness. Catalysts such as trityl chloride are preferred due to their commercial availability and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to bind to DNA and inhibit the proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoquinolines and their derivatives, such as:
- 7-nitropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- 10-(4-bromophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione .
Uniqueness
10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds .
Properties
CAS No. |
317326-91-3 |
---|---|
Molecular Formula |
C17H9ClN4O4 |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H9ClN4O4/c18-10-1-3-11(4-2-10)21-14-6-5-12(22(25)26)7-9(14)8-13-15(21)19-17(24)20-16(13)23/h1-8H,(H,20,23,24) |
InChI Key |
NGFVSPNFZJSTPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O)Cl |
Appearance |
Solid powder |
317326-91-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HLI98D; HLI 98D; HLI-98D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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